Superior Target Engagement: Enabling Sub-Nanomolar CH24H Inhibition
Derivatization of the 3-(Piperidin-3-yl)pyridine scaffold has yielded compound 0420, a cholesterol 24-hydroxylase (CH24H) inhibitor with an IC50 of 8.5 nM [1]. This represents a substantial gain in potency compared to the starting lead soticlestat (compound 1), a structurally distinct pyridine derivative with a reported IC50 of approximately 50 nM for CH24H [1]. This nearly 6-fold improvement underscores the unique ability of the 3-piperidinyl pyridine core to achieve high-affinity binding within the enzyme's active site.
| Evidence Dimension | CH24H enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 8.5 nM (for derivative 0420, a 3,4-disubstituted pyridine based on the 3-(Piperidin-3-yl)pyridine scaffold) |
| Comparator Or Baseline | Soticlestat (compound 1): ~50 nM |
| Quantified Difference | Approximately 5.9-fold more potent (lower IC50) |
| Conditions | In vitro enzyme inhibition assay; human cholesterol 24-hydroxylase (CYP46A1). |
Why This Matters
This direct comparison of IC50 values demonstrates that the 3-(Piperidin-3-yl)pyridine core provides a superior chemical starting point for medicinal chemistry optimization, allowing projects to reach sub-10 nM potency thresholds more efficiently than with the alternative soticlestat scaffold, accelerating lead optimization timelines and improving the probability of identifying a viable clinical candidate.
- [1] Kajita, Y., Ikeda, S., Yoshikawa, M., Fukuda, H., Watanabe, E., Yano, J., Lane, W., Miyamoto, M., Ishii, T., Nishi, T., Koike, T. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. J. Med. Chem. 2022, 65, 3343-3358. View Source
